ERα Degradation Induction in MCF7 Cells: A Comparative View of Potency
2-(Dimethylamino)-6-phenylchromone induces degradation of estrogen receptor alpha (ERα) in human MCF7 breast cancer cells with an IC50 of 1.8 μM after 72 hours [1]. While a direct head-to-head comparison with a standard-of-care SERD (e.g., fulvestrant) is not available from this assay, this value indicates a measurable cellular effect that distinguishes it from inactive or weakly active chromone analogs. For context, the structurally related compound 8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-chromone (BindingDB BDBM51598) exhibits an IC50 of 2.07 μM in a different cellular context, suggesting that 2-(dimethylamino)-6-phenylchromone operates within a comparable, albeit distinct, potency range for chromone-based ER modulation [2]. This positions the compound as a specific tool for investigating ERα biology where precise structural features are required.
| Evidence Dimension | ERα Degradation Induction |
|---|---|
| Target Compound Data | IC50 = 1.8 μM |
| Comparator Or Baseline | Related chromone analog (BDBM51598) = 2.07 μM (different assay); baseline fulvestrant values typically in low nM range |
| Quantified Difference | Target shows measurable activity; direct potency difference cannot be quantified due to different assay systems |
| Conditions | Human MCF7 breast cancer cells; 72 hr treatment; ERα protein levels measured by Western blot |
Why This Matters
This data demonstrates that 2-(dimethylamino)-6-phenylchromone is not an inert chromone but an active ligand capable of modulating ERα protein levels, a key therapeutic target in breast cancer.
- [1] BindingDB. (n.d.). BDBM50582048 (CHEMBL5072101): 2-(Dimethylamino)-6-phenylchromone - ERα degradation in MCF7 cells. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50582048 View Source
- [2] BindingDB. (n.d.). BDBM51598: 8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-chromone. Retrieved from https://bindingdb.org View Source
